(R)-CMPD-39

USP30 inhibition enantioselectivity negative control

Researchers using (S)-CMPD-39 or racemic USP30 inhibitors face a critical lack of validated inactive controls, risking false attribution of mitophagic phenotypes. (R)-CMPD-39 (CAS 2242582-40-5) is the pure R-enantiomer with >1000-fold weaker USP30 inhibition, providing a matched chemical scaffold for baseline correction. - Unique chiral purity ≥99.78% ensures no confounding residual USP30 activity in control arms. - Validated at 0.2-10 µM in SH-SY5Y, U2OS, and primary neuronal cultures for TOMM20/SYNJ2BP ubiquitylation assays. - Batch-to-batch consistency with full chiral HPLC certification - shipped under dry ice with same-day processing for urgent experimental timelines.

Molecular Formula C26H28FN3O4S
Molecular Weight 497.6 g/mol
Cat. No. B8198344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CMPD-39
Molecular FormulaC26H28FN3O4S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1
InChIKeyNRHPFMQPXSSELC-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-CMPD-39: The Inactive R-Enantiomer of a USP30 Inhibitor for Mitochondrial Quality Control Research


(R)-CMPD-39 (CAS 2242582-40-5, HY-141659A) is the R-enantiomer of CMPD-39, a benzenesulfonamide-based non-covalent inhibitor of the deubiquitinase USP30 [1]. While the racemic CMPD-39 and its (S)-enantiomer potently inhibit USP30 (IC50 ~20 nM), the (R)-enantiomer is >1000-fold weaker, rendering it an essential negative control for mechanistic studies of USP30-dependent mitophagy and pexophagy [2].

Why (R)-CMPD-39 Cannot Be Substituted by Racemic or (S)-CMPD-39 in USP30 Pathway Studies


The USP30 inhibitor class encompasses structurally related benzenesulfonamides (e.g., CMPD-39, MF-094, NK036) with divergent potency, selectivity, and pharmacokinetic properties [1]. Substituting (R)-CMPD-39 with the racemate or (S)-enantiomer would introduce confounding USP30 inhibitory activity that masks true baseline effects, while use of alternative USP30 inhibitors (e.g., MF-094, IC50 = 120 nM) would confound data interpretation due to differing selectivity profiles and cellular efficacy [2]. For studies requiring a matched inactive control, (R)-CMPD-39 is uniquely validated.

Quantitative Differentiation of (R)-CMPD-39 vs. Active Enantiomers and Racemate


(R)-CMPD-39 Exhibits >1000-Fold Lower USP30 Inhibitory Activity vs. (S)-CMPD-39

In a head-to-head comparison, the (R)-enantiomer of CMPD-39 is >1000-fold less potent against USP30 than the (S)-enantiomer [1]. The (S)-enantiomer displays an EC50 of ~0.2 µM for potentiation of CCCP-induced p65Ub generation, while (R)-CMPD-39 shows no significant activity at concentrations up to 10 µM [1].

USP30 inhibition enantioselectivity negative control

High Enantiomeric Purity (99.78%) Verified by Chiral HPLC Ensures Consistent Control Performance

The (R)-CMPD-39 product (HY-141659A) is supplied with a purity of 99.78% as determined by HPLC [1]. Chiral analysis confirms enantiomeric excess, ensuring minimal contamination by the active (S)-enantiomer [1].

chiral purity quality control negative control

(R)-CMPD-39 Fails to Enhance Mitophagy or Mitochondrial Protein Ubiquitylation, Unlike Active Enantiomers

In cellular assays, (R)-CMPD-39 does not enhance mitophagy or increase ubiquitylation of mitochondrial proteins TOMM20 and SYNJ2BP, whereas the (S)-enantiomer significantly potentiates these effects [1]. Treatment with (S)-CMPD-39 increases mitophagic flux in SH-SY5Y cells and primary cortical cultures, while (R)-CMPD-39 has no effect [1].

mitophagy USP30 inhibition negative control

(R)-CMPD-39 Maintains the High Selectivity of CMPD-39 Across the DUB Family, Minimizing Off-Target Confounds

While (R)-CMPD-39 is inactive against USP30, it retains the selectivity profile of the racemate, which exhibits >100-fold selectivity over other DUB family members (IC50 values >1-100 µM) [1]. This ensures that any observed cellular effects in control experiments are not due to off-target DUB inhibition.

deubiquitinase selectivity USP30 negative control

Optimized Research Applications of (R)-CMPD-39 in USP30 and Mitophagy Studies


Essential Negative Control for Cellular Mitophagy and Pexophagy Assays

In any study employing the active USP30 inhibitor (S)-CMPD-39 or racemic CMPD-39, (R)-CMPD-39 serves as a matched inactive control. Its use at equivalent concentrations (e.g., 0.2–10 µM) allows researchers to attribute observed increases in TOMM20/SYNJ2BP ubiquitylation, phospho-ubiquitin accumulation, and mitophagic flux specifically to USP30 inhibition [1]. This is critical for validating target engagement in SH-SY5Y, U2OS, and primary neuronal cultures [1].

Chiral Comparator for Structure-Activity Relationship (SAR) and Enantioselectivity Studies

Medicinal chemists optimizing USP30 inhibitors require a pure (R)-enantiomer to benchmark enantioselectivity. (R)-CMPD-39 provides a >1000-fold activity differential relative to (S)-CMPD-39, establishing a clear chiral SAR anchor [1]. Its high chiral purity (99.78%) ensures reliable interpretation of enantiomeric preference in binding assays and cellular models [2].

Off-Target Control for DUB Selectivity Profiling

When assessing the selectivity of novel USP30 inhibitors across the deubiquitinase family, (R)-CMPD-39 offers a control that matches the chemical scaffold but lacks USP30 activity. Its DUB selectivity profile (IC50 >1-100 µM for other USPs) [3] allows researchers to distinguish target-specific effects from off-target DUB inhibition, enhancing confidence in hit validation campaigns.

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